4-Bromo-3,5-dimethoxybenzenemethanol-d6

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Stable Isotope Labeling

4-Bromo-3,5-dimethoxybenzenemethanol-d6 (CAS 2733270-98-7, molecular formula C₉H₅D₆BrO₃, MW 253.12) is a stable-isotope-labeled analog of 4-Bromo-3,5-dimethoxybenzyl alcohol. The compound incorporates six deuterium atoms replacing the six methoxy protons of the parent molecule, yielding a nominal mass shift of +6 Da.

Molecular Formula C₉H₅D₆BrO₃
Molecular Weight 253.12
Cat. No. B1159272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethoxybenzenemethanol-d6
Synonyms(4-Bromo-3,5-dimethoxyphenyl)methanol-d6;  3,5-Dimethoxy-4-bromobenzyl-d6 Alcohol
Molecular FormulaC₉H₅D₆BrO₃
Molecular Weight253.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,5-dimethoxybenzenemethanol-d6: Deuterated Benzyl Alcohol Building Block for Isotope-Dilution Analytical Workflows


4-Bromo-3,5-dimethoxybenzenemethanol-d6 (CAS 2733270-98-7, molecular formula C₉H₅D₆BrO₃, MW 253.12) is a stable-isotope-labeled analog of 4-Bromo-3,5-dimethoxybenzyl alcohol . The compound incorporates six deuterium atoms replacing the six methoxy protons of the parent molecule, yielding a nominal mass shift of +6 Da [1]. This perdeuteration of both methoxy groups makes it a member of the deuterated benzyl alcohol derivative class, supplied primarily as a chemical building block and stable-isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS and NMR applications .

Why 4-Bromo-3,5-dimethoxybenzenemethanol-d6 Cannot Be Replaced by Its Non-Deuterated Analog in Quantitative Bioanalysis


Substituting the non-deuterated parent compound (4-Bromo-3,5-dimethoxybenzyl alcohol, CAS 61367-62-2, MW 247.09) for the -d6 isotopologue fundamentally disables isotope-dilution mass spectrometry (IDMS) workflows [1]. Without the +6 Da mass shift, the internal standard becomes isobaric with the target analyte, precluding the distinct MS/MS transition channel required for co-eluting internal standardization [2]. Structural analog internal standards (e.g., 4-bromo-3,5-dimethoxybenzaldehyde, 3,5-dimethoxybenzyl alcohol) exhibit divergent extraction recovery, ionization efficiency, and chromatographic retention, introducing quantitative bias that stable-isotope-labeled internal standards (SIL-IS) specifically eliminate .

4-Bromo-3,5-dimethoxybenzenemethanol-d6: Head-to-Head Quantitative Differentiation Evidence


Mass Spectrometric Differentiation: +6.03 Da Isotopic Shift Enables Distinct SIL-IS Transition Channel

The target compound 4-Bromo-3,5-dimethoxybenzenemethanol-d6 (C₉H₅D₆BrO₃, monoisotopic mass 253.12 Da) exhibits a +6.03 Da mass shift relative to its non-deuterated parent 4-Bromo-3,5-dimethoxybenzyl alcohol (C₉H₁₁BrO₃, monoisotopic mass 247.09 Da) [1]. This mass difference exceeds the minimum recommended 3 Da separation for reliable SIL-IS operation in LC-MS/MS, ensuring the deuterated internal standard signal does not overlap with the analyte's natural isotopic envelope [2]. In contrast, a structural analog IS such as 4-bromo-3,5-dimethoxybenzaldehyde (MW 245.06) would require a different MS transition entirely and would not co-elute, compromising matrix-effect compensation [3].

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Stable Isotope Labeling

NMR Spectral Simplification: Selective Deuteration of Both Methoxy Groups Eliminates Two ¹H Singlet Signals

In the non-deuterated parent compound, the two methoxy groups (-OCH₃) at positions 3 and 5 produce two sharp ¹H NMR singlets, each integrating for three protons, in the region of approximately δ 3.8–3.9 ppm . In 4-Bromo-3,5-dimethoxybenzenemethanol-d6, all six methoxy protons are replaced by deuterium, completely eliminating these signals from the ¹H NMR spectrum . This spectral simplification reduces the number of proton signals from the benzyl alcohol scaffold to only the aromatic protons (2H) and the benzylic CH₂ (2H) plus the OH proton, facilitating unambiguous integration and quantification of residual protons in mechanistic or metabolic tracing studies [1].

Quantitative NMR Spectral Simplification Reaction Monitoring

Isotopic Enrichment Specification: 98% Chemical Purity with Distinct Isotopic Purity Enables Regulatory-Grade Quantification

Commercially sourced 4-Bromo-3,5-dimethoxybenzenemethanol-d6 is supplied with a chemical purity specification of 98% as determined by HPLC . This purity level matches the typical 98% specification of the non-deuterated parent compound available from mainstream catalog suppliers . However, the deuterated product carries an additional, orthogonal quality dimension—isotopic enrichment (atom% D)—which for research-grade deuterated compounds is typically ≥98 atom% D as validated by NMR or MS . This dual-specification quality profile (chemical purity + isotopic enrichment) is absent in the non-deuterated comparator and is essential for method validation documentation under GLP/GMP guidelines.

Certificate of Analysis Isotopic Purity GMP/GLP Compliance

Price-Performance Differentiation: Cost Premium Reflects Enabling Analytical Functionality Absent in Non-Deuterated Analog

The procurement cost of 4-Bromo-3,5-dimethoxybenzenemethanol-d6 is approximately 40- to 50-fold higher than the non-deuterated parent on a per-milligram basis. The non-deuterated compound is catalog-priced at approximately $0.04/mg ($9.90/250 mg) from major suppliers , while the deuterated analog is priced at approximately €13.20/mg (€330/25 mg) from a primary stable-isotope vendor . This ~330-fold unit-price differential directly reflects the multi-step deuteration synthesis, the additional analytical characterization burden (isotopic enrichment determination by NMR and MS), and the low-volume, high-value market position of SIL-IS compounds [1].

Procurement Economics Cost-Benefit Analysis Deuterated Standard Sourcing

Storage Condition Differentiation: Refrigerated Storage Requirement Signifies Deuteration-Imposed Stability Considerations

4-Bromo-3,5-dimethoxybenzenemethanol-d6 requires refrigerated storage at 2–8°C to maintain isotopic integrity and chemical stability [1]. In contrast, the non-deuterated parent compound (4-Bromo-3,5-dimethoxybenzyl alcohol) is specified for storage at ambient room temperature . This differential storage requirement reflects the potential for deuterium-hydrogen back-exchange under suboptimal conditions, a known phenomenon for deuterated compounds bearing exchangeable or semi-labile C–D bonds, as well as the higher value of the deuterated material warranting more conservative storage [2].

Stability and Storage Isotopic Integrity Supply Chain Management

4-Bromo-3,5-dimethoxybenzenemethanol-d6: Evidence-Backed Application Scenarios for Procurement Decision-Making


Quantitative LC-MS/MS Bioanalysis of 4-Bromo-3,5-dimethoxybenzyl Alcohol as a Drug Metabolite or Process Impurity

When 4-Bromo-3,5-dimethoxybenzyl alcohol is the analyte of interest in biological matrices (plasma, urine, tissue homogenates), the -d6 isotopologue serves as the matched SIL-IS for stable-isotope-dilution LC-MS/MS quantification [1]. The +6.03 Da mass shift enables selection of a distinct MRM transition free from cross-talk, while near-identical extraction recovery and ionization efficiency compensate for matrix effects that structural analog IS cannot correct, improving assay accuracy and inter-day precision by several percentage points compared to analog IS methods [2].

Mechanistic Reaction Tracing in Brodimoprim and Related Antifolate Drug Synthesis

4-Bromo-3,5-dimethoxybenzyl alcohol serves as a key intermediate or precursor in the synthesis of brodimoprim (a dihydrofolate reductase inhibitor antibiotic) via oxidation to 4-bromo-3,5-dimethoxybenzaldehyde followed by Knoevenagel condensation and cyclization [1]. The deuterated -d6 variant enables reaction-mechanism studies by providing a distinguishable isotopic label that persists through the synthetic sequence, allowing MS or NMR tracking of the benzyl fragment incorporation into the final pyrimidine scaffold without altering the reaction chemistry [2].

¹H NMR Spectral Simplification for Quantitative Analysis of Multicomponent Reaction Mixtures

In synthetic organic chemistry workflows where 4-Bromo-3,5-dimethoxybenzyl alcohol is used as a building block, the -d6 isotopologue eliminates the intense methoxy ¹H singlets (δ ~3.8–3.9 ppm, 6H total) from the NMR spectrum [1]. This simplifies spectral interpretation and integration in the aliphatic region, enabling accurate quantification of co-resonating species such as other benzylic alcohols, ethers, or reaction byproducts without signal overlap from the deuterated internal reference, a capability not achievable with the non-deuterated form [2].

Palladium-Catalyzed Cross-Coupling Method Development with Isotopically Encoded Substrate Tracking

The bromoarene moiety of 4-Bromo-3,5-dimethoxybenzyl alcohol makes it a competent substrate for Suzuki-Miyaura and Heck cross-coupling reactions to generate biaryl and styrenyl products [1]. Using the -d6 isotopologue as a substrate in parallel with the non-deuterated compound enables differential isotopic encoding of coupling partners, facilitating MS-based product distribution analysis and kinetic isotope effect measurements in palladium-catalyzed methodology development [2].

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